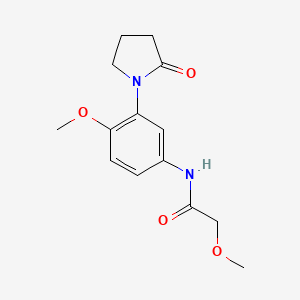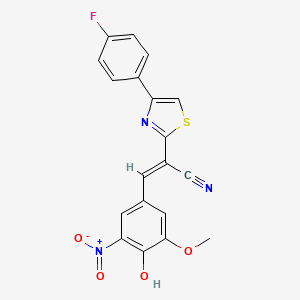
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H12FN3O4S and its molecular weight is 397.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
- Synthesis and Fungicidal Activity : Compounds similar to the chemical have been synthesized and shown to exhibit significant fungicidal activity, particularly against Colletotrichum gossypii. These compounds demonstrated growth inhibition rates above 50%, with some reaching over 80% at certain concentrations (Shen De-long, 2010).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Derivatives of the chemical have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These studies have shown significant inhibition efficiency, suggesting potential industrial applications (C. Verma, M. Quraishi, A. Singh, 2016).
Antioxidant Activity
- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties. The biological evaluation of these compounds revealed promising antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).
Antimicrobial Activity
- Potent Antimicrobial Agents : Certain derivatives have been synthesized and tested for antimicrobial activity against various bacteria and fungi, showing better activity than reference drugs in most cases (K. Liaras et al., 2011).
Chemosensors for Cations
- Chemosensors for Metal Cations : The compound has been involved in the synthesis of derivatives that act as chemosensors for different cations. The research indicates potential use in detecting metal ions (M. Hranjec et al., 2012).
Photophysical Properties
- Study of Photophysical Properties : Research has been conducted on the influence of regioisomerism on photophysical properties in derivatives of this compound. This research is foundational for future design strategies concerning dyes and fluorophores (S. H. Habenicht et al., 2015).
Anticandidal and Anticancer Agents
- Anticandidal and Anticancer Activities : Some synthesized derivatives have been evaluated for anticandidal and anticancer properties, showing effectiveness against Candida utilis and certain cancer cell lines (M. Altıntop et al., 2014).
Anticholinesterase Activities
- Novel Coumarylthiazole Derivatives : A new series of derivatives have been synthesized and tested for inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The results showed significant inhibitory activity, suggesting potential therapeutic applications (B. Z. Kurt et al., 2015).
Fluorescence Studies
- Aggregation Induced Emissive and NLOphoric Dyes : Novel derivatives were synthesized and studied for their photophysical properties in different solvents, exhibiting remarkable enhancement in fluorescence under specific conditions (Milind R. Shreykar et al., 2017).
Properties
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O4S/c1-27-17-8-11(7-16(18(17)24)23(25)26)6-13(9-21)19-22-15(10-28-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUDQMULMUCLLS-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2483335.png)
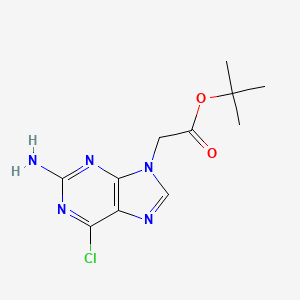

![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)
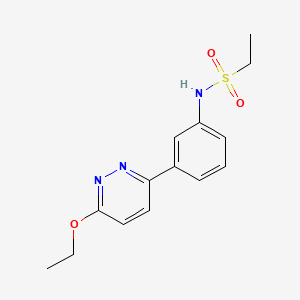
![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)
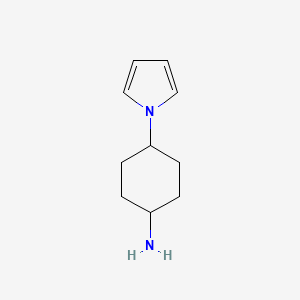
![N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2483344.png)
![N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2483346.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2483348.png)
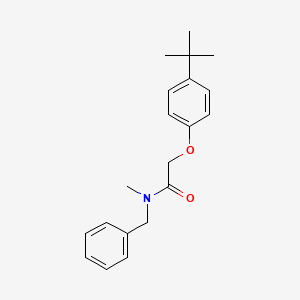

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)
